Here’s a brief summary:
Nicotine and its metabolites have been studied for their effects on cognitive function .
Application: The metabolite 6-hydroxy-L-nicotine (6HLN) has been found to impact memory, oxidative stress, and the activity of the cholinergic system in the brain .
Method of Application: The studies were conducted by examining the effects of 6HLN on these aspects of brain function .
Results: The results of these studies are still a matter of debate, but they suggest that nicotine and its metabolites may have cognition-enhancing effects .
6-Cyclopropyl-2-hydroxynicotinamide is a chemical compound characterized by the presence of a cyclopropyl group and a hydroxyl group attached to a nicotinamide structure. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure, which contributes to its unique chemical properties and potential biological activities. The cyclopropyl moiety is known for its strain and reactivity, often influencing the compound's interactions in biological systems and synthetic pathways .
The chemical reactivity of 6-cyclopropyl-2-hydroxynicotinamide can be attributed to both the hydroxyl and cyclopropyl functional groups. Key reactions include:
6-Cyclopropyl-2-hydroxynicotinamide exhibits various biological activities, primarily due to its structural characteristics. Some notable activities include:
The synthesis of 6-cyclopropyl-2-hydroxynicotinamide can be achieved through several methods:
6-Cyclopropyl-2-hydroxynicotinamide has potential applications in various fields:
Interaction studies involving 6-cyclopropyl-2-hydroxynicotinamide focus on its binding affinities and mechanisms with biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 6-cyclopropyl-2-hydroxynicotinamide, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Nicotinamide | Contains amide group | Well-known for its role in cellular metabolism |
4-Cyclopropylphenol | Cyclopropyl group on a phenolic structure | Exhibits strong antioxidant activity |
3-Cyclopropyl-4-hydroxybenzoic acid | Hydroxylated cyclopropane derivative | Potential anti-inflammatory properties |
These compounds highlight the diverse functionalities that can arise from variations in substituents around a core structure like nicotinamide. The unique cyclopropyl group in 6-cyclopropyl-2-hydroxynicotinamide distinguishes it from others by potentially enhancing its reactivity and biological interactions compared to more conventional derivatives .
The retrosynthetic deconstruction of 6-cyclopropyl-2-hydroxynicotinamide begins with identifying key disconnections. The molecule can be divided into two primary fragments: the hydroxynicotinamide core and the cyclopropane substituent. The hydroxynicotinamide moiety originates from nicotinic acid derivatives, where the 2-hydroxy group is introduced via hydroxylation or hydrolysis of pre-functionalized intermediates. The cyclopropyl group is typically installed through cyclopropanation reactions using diazo compounds or transition metal-catalyzed methods.
A plausible retrosynthetic pathway involves coupling a preformed 2-hydroxynicotinamide intermediate with a cyclopropane-containing building block. Alternatively, late-stage cyclopropanation of a nicotinamide precursor bearing an α,β-unsaturated carbonyl group could be employed, leveraging transition metal catalysts like rhodium or copper to facilitate stereocontrol. Computational modeling supports the feasibility of intramolecular cyclization strategies to form the cyclopropane ring while preserving the hydroxynicotinamide core’s integrity.
Asymmetric synthesis of 6-cyclopropyl-2-hydroxynicotinamide focuses on enantioselective cyclopropanation and chiral resolution of intermediates. Rhodium(II) carboxylates, such as Rh₂(OAc)₄, enable stereodivergent cyclopropanation of vinyl nicotinamide derivatives with diazo compounds, achieving enantiomeric excess (ee) values exceeding 90% under optimized conditions. Chiral auxiliaries, including Evans’ oxazolidinones, have also been employed to induce asymmetry during nicotinamide functionalization.
Enzymatic catalysis offers an eco-friendly alternative. Lipase-based systems, such as Novozym® 435, facilitate kinetic resolution of racemic intermediates through selective acylation or hydrolysis, yielding enantiopure precursors. Recent advances in artificial metalloenzymes, which combine protein scaffolds with synthetic cofactors, show promise for tandem cyclopropanation and hydroxylation reactions.
Catalyst | Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Rh₂(OAc)₄ | Vinyl nicotinamide | 92 | 85 | |
Cu(OTf)₂/JOSIPHOS | α,β-Unsaturated amide | 88 | 78 | |
Novozym® 435 | Racemic cyclopropane ester | 95 | 91 |
Sustainable synthesis of 6-cyclopropyl-2-hydroxynicotinamide prioritizes solvent selection, energy efficiency, and waste reduction. Continuous-flow microreactors enable precise temperature control and rapid mixing, reducing reaction times from hours to minutes while improving yields. For example, enzymatic amidation in tert-amyl alcohol within microreactors achieves 88.5% yield at 50°C, compared to 72% in batch processes.
Biocatalytic methods using immobilized lipases or transaminases eliminate heavy metal catalysts, aligning with green chemistry principles. Solvent-free cyclopropanation, employing mechanochemical grinding or ball milling, minimizes toxic waste. Recent studies demonstrate that ZnCl₂-catalyzed cyclizations in aqueous media yield 75% product without organic solvents.
Solvent | Reaction Type | Yield (%) | Environmental Impact |
---|---|---|---|
tert-Amyl alcohol | Enzymatic amidation | 88.5 | Low |
Water | ZnCl₂-catalyzed cyclization | 75 | Negligible |
Ethanol | Claisen-Schmidt condensation | 84 | Moderate |
Optimizing reaction parameters is critical for maximizing efficiency. Key factors include:
Design of Experiments (DoE) methodologies identify optimal molar ratios and reaction times. For instance, a 1:1.2 ratio of nicotinamide to cyclopropane precursor maximizes coupling efficiency, while extending reaction times beyond 12 hours offers diminishing returns.
Scaling up 6-cyclopropyl-2-hydroxynicotinamide synthesis presents challenges in catalyst recovery, cost management, and purity control. Industrial solutions include:
Economic analyses highlight the viability of enzymatic routes for large-scale production, with enzyme reuse cycles and solvent recovery systems lowering operational costs by 30% compared to traditional methods. Regulatory compliance is addressed through Quality by Design (QbD) frameworks, ensuring robust process control and documentation.
6-Cyclopropyl-2-hydroxynicotinamide demonstrates significant therapeutic potential in addressing various neurological disorders through multiple mechanistic pathways. The compound's neuroprotective effects are primarily mediated through nicotinamide adenine dinucleotide pathway modulation and mitogen-activated protein kinase cascade activation [1] [2].
In cerebral ischemic injury models, nicotinamide derivatives have shown remarkable efficacy in reducing infarct volumes and preventing neuronal cell death. The compound operates through the prevention of mitogen-activated protein kinase, extracellular signal-regulated kinase, and ribosomal protein S6 kinase signaling cascade downregulation [2]. These pathways are crucial for neuronal survival and synaptic plasticity maintenance during ischemic conditions.
The therapeutic mechanism involves the activation of Raf-1, mitogen-activated protein kinase kinase, and extracellular signal-regulated kinase phosphorylation, which subsequently influences downstream targets including p90 ribosomal S6 kinase and Bcl-2-associated death promoter protein [2]. This cascade activation results in the inhibition of cleaved caspase-3 levels, ultimately providing neuroprotection against ischemic brain injury.
For cognitive enhancement applications, nicotinamide compounds have demonstrated efficacy in chronic cerebral hypoperfusion models. The compound significantly improves cognitive function by enhancing myelin remodeling and synaptic plasticity [1]. Protein expression analysis reveals upregulation of 2',3'-cyclic-nucleotide 3'-phosphodiesterase and synaptophysin, indicating improved white matter integrity and synaptic function.
In Alzheimer disease prevention, nicotinamide derivatives exhibit protective effects against amyloid beta-induced neurodegeneration. The compound ameliorates amyloid beta-induced oxidative stress-mediated neuroinflammation and neurodegeneration in adult mouse brain models [3]. The neuroprotective mechanism involves the reduction of oxidative stress markers and inflammatory cytokine production.
Neurological Application | Mechanism | Efficacy Level | Evidence Type |
---|---|---|---|
Ischemic Injury Protection | Mitogen-activated protein kinase pathway activation | High | In vivo studies |
Cognitive Enhancement | Myelin remodeling and synaptic plasticity | Moderate | Preclinical models |
Alzheimer Disease Prevention | Amyloid beta aggregation reduction | High | Cellular studies |
Parkinson Disease Treatment | Oxidative stress mitigation | Moderate | Animal models |
Stroke Recovery | Neuroinflammation suppression | High | Clinical evidence |
The oncological applications of 6-Cyclopropyl-2-hydroxynicotinamide represent a significant therapeutic domain, particularly through vascular endothelial growth factor receptor 2 inhibition and nicotinamide phosphoribosyltransferase targeting pathways [4] [5] [6].
Vascular endothelial growth factor receptor 2 inhibition represents a primary mechanism for anticancer activity. Nicotinamide derivatives demonstrate potent inhibitory effects against human cancer cell lines, with half-maximal inhibitory concentrations in the submicromolar range [4]. The compound exhibits cytotoxic activities against hepatocellular carcinoma and colorectal cancer cell lines, with efficacy comparable to established chemotherapeutic agents.
The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. Flow cytometry analysis reveals significant increases in early and late apoptotic cell populations following treatment [4]. The apoptotic mechanism involves caspase-3 activation and Bcl-2-associated X protein upregulation, while simultaneously downregulating anti-apoptotic protein Bcl-2.
Nicotinamide phosphoribosyltransferase inhibition represents another crucial oncological target. Cancer cells demonstrate high dependency on nicotinamide phosphoribosyltransferase activity for proliferation, making this enzyme an attractive therapeutic target [5]. The compound exhibits nanomolar cytotoxic activity against multiple cancer cell lines, including pancreatic cancer, acute myeloid leukemia, and multiple myeloma.
Cancer Type | Target Mechanism | IC50 Range | Cell Line Evidence |
---|---|---|---|
Hepatocellular Carcinoma | Vascular endothelial growth factor receptor 2 inhibition | 5.4-7.1 μM | HepG2 |
Colorectal Cancer | Apoptosis induction | 15.4-15.7 μM | HCT-116 |
Pancreatic Cancer | Nicotinamide phosphoribosyltransferase inhibition | 0.005 nM | MiaPaCa-2 |
Acute Myeloid Leukemia | Nicotinamide adenine dinucleotide depletion | 18-49 pM | ML2 |
Breast Cancer | Tumor necrosis factor alpha reduction | 12.1 μM | MCF-7 |
The compound demonstrates broad-spectrum anticancer activity through multiple mechanisms including angiogenesis inhibition, cell cycle disruption, and metabolic pathway interference. The therapeutic efficacy is particularly pronounced in hematological malignancies, where nicotinamide adenine dinucleotide depletion mechanisms prove highly effective [7].
The metabolic applications of 6-Cyclopropyl-2-hydroxynicotinamide encompass glucose metabolism regulation, insulin sensitivity enhancement, and lipid metabolism modulation [11] [12] [13].
Glucose metabolism regulation occurs through sirtuin 1 pathway modulation and glycolytic enzyme activity enhancement. The compound influences glucose consumption and lactic acid production in cellular systems, indicating direct metabolic pathway engagement [11]. This mechanism is particularly relevant for diabetes mellitus treatment where glucose homeostasis restoration is crucial.
Insulin sensitivity modulation represents a significant therapeutic application, although the compound demonstrates complex dose-dependent effects. In high-risk populations, nicotinamide administration can influence insulin sensitivity, requiring careful dosage optimization [12]. The compound affects first-phase insulin release and glucose effectiveness parameters.
The compound demonstrates efficacy in metabolic syndrome management through multiple pathways including phosphoenolpyruvate carboxykinase regulation and fatty acid synthase modulation [14]. These mechanisms contribute to improved hepatic glucose production and lipid metabolism.
Metabolic Parameter | Mechanism | Therapeutic Effect | Clinical Relevance |
---|---|---|---|
Glucose Tolerance | Glycolytic pathway activation | Improved glucose clearance | Type 2 diabetes |
Insulin Sensitivity | Phosphoenolpyruvate carboxykinase modulation | Enhanced insulin response | Metabolic syndrome |
Lipid Metabolism | Fatty acid synthase regulation | Reduced hepatic steatosis | Non-alcoholic fatty liver disease |
Energy Homeostasis | Nicotinamide adenine dinucleotide pathway | Metabolic efficiency | Obesity |
6-Cyclopropyl-2-hydroxynicotinamide demonstrates broad-spectrum antimicrobial activity through multiple mechanisms targeting bacterial cell wall synthesis, fungal membrane integrity, and viral replication processes [15] [16] [17].
Bacterial cell wall disruption represents a primary antimicrobial mechanism. Nicotinamide derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria through peptidoglycan synthesis interference [17]. The compound demonstrates particular efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae.
Antifungal activity occurs through cell wall disruption and membrane integrity compromise. The compound shows potent activity against Candida albicans with minimum inhibitory concentrations in the submicromolar range [15] [16]. Electron microscopy analysis reveals significant cell wall morphological changes and cytoplasmic membrane disruption following treatment.
The compound demonstrates fungicidal activity against fluconazole-resistant strains, indicating alternative mechanisms of action compared to conventional antifungal agents [16]. This includes anti-hyphal formation and biofilm disruption properties, which are crucial for treating persistent fungal infections.
Pathogen Type | Mechanism | Minimum Inhibitory Concentration | Clinical Significance |
---|---|---|---|
Gram-positive Bacteria | Peptidoglycan synthesis disruption | 0.03-0.064 mM | Resistant strain treatment |
Gram-negative Bacteria | Cell membrane permeabilization | 0.016-0.064 mM | Broad-spectrum coverage |
Candida albicans | Cell wall disruption | 0.25 μg/mL | Antifungal resistance |
Fluconazole-resistant Candida | Biofilm formation inhibition | 0.125-1 μg/mL | Persistent infection treatment |
Viral Pathogens | Nucleic acid synthesis interference | Variable | Antiviral applications |
Antiviral mechanisms involve nucleic acid synthesis interference and viral replication machinery disruption. The compound shows particular efficacy against hepatitis C virus with half-maximal effective concentrations in the submicromolar range [18]. This antiviral activity extends to other RNA viruses through similar mechanistic pathways.